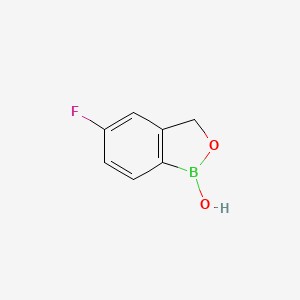
Tavaborole
Vue d'ensemble
Description
Il est principalement utilisé comme traitement topique pour l'onychomycose, une infection fongique des ongles des pieds et du lit unguéal causée par Trichophyton rubrum et Trichophyton mentagrophytes . Tavaborole est commercialisé sous le nom de marque Kerydin et a été approuvé par la FDA américaine en juillet 2014 .
Mécanisme D'action
Target of Action
Tavaborole primarily targets the Leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential fungal enzyme required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu) .
Mode of Action
This compound exerts its antifungal activity by blocking cellular protein synthesis. It forms an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase . This interaction inhibits the function of LeuRS, thereby disrupting protein synthesis within the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in fungi. By inhibiting LeuRS, this compound disrupts the ligation of L-leucine to tRNA(Leu), a critical step in protein synthesis . This disruption affects the downstream effects of protein synthesis, leading to termination of cell growth and eventually cell death .
Pharmacokinetics
This compound has the ability to fully penetrate through the human nail . After a single dose, the mean peak concentration (Cmax) of this compound was 3.54 ± 2.26 ng/mL, and the mean AUClast was 44.4 ± 25.5 ng hr/mL . After 2 weeks of daily dosing, the mean Cmax was 5.17 ± 3.47 ng/mL, and the mean AUCτ was 75.8 ± 44.5 ng hr/mL . These properties impact the bioavailability of this compound, allowing it to effectively reach its target and exert its antifungal activity .
Result of Action
The inhibition of protein synthesis by this compound leads to the termination of fungal cell growth and eventually cell death . This eliminates the fungal infection, making this compound an effective treatment for onychomycosis, a fungal infection of the nail and nail bed .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, the ability of this compound to penetrate the human nail is crucial for its efficacy in treating onychomycosis
Applications De Recherche Scientifique
Tavaborole a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l'étude des agents antifongiques à base de bore.
Biologie : Investigé pour ses effets sur la croissance cellulaire fongique et la synthèse protéique.
Médecine : Principalement utilisé pour le traitement de l'onychomycose, avec des recherches en cours sur son potentiel pour traiter d'autres infections fongiques.
Industrie : Utilisé dans la formulation de traitements antifongiques topiques et dans le développement de nouveaux systèmes d'administration de médicaments
5. Mécanisme d'Action
This compound exerce ses effets antifongiques en inhibant la leucine-tRNA synthétase, une enzyme essentielle requise pour la synthèse des protéines dans les champignons. En formant un adduit avec l'enzyme, this compound bloque la liaison de la L-leucine au tRNA, ce qui conduit à l'arrêt de la synthèse des protéines et à la mort cellulaire fongique subséquente .
Composés Similaires :
Ciclopirox : Un autre antifongique topique utilisé pour l'onychomycose.
Efinaconazole : Un antifongique topique ayant un mécanisme d'action similaire.
Terbinafine : Un antifongique oral et topique utilisé pour diverses infections fongiques
Comparaison : this compound est unique en raison de sa structure à base de bore, ce qui lui permet de pénétrer l'ongle plus efficacement que certains autres antifongiques. Son mécanisme d'action, ciblant la leucine-tRNA synthétase, est également distinct de celui d'autres antifongiques comme la terbinafine, qui inhibe la squalène époxidase .
Analyse Biochimique
Biochemical Properties
Tavaborole functions by inhibiting Leucyl-tRNA synthetase, or LeuRS, an essential fungal enzyme required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu) . This interaction between this compound and LeuRS is crucial for its antifungal activity.
Cellular Effects
This compound exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase . This inhibition of protein synthesis leads to termination of cell growth and then cell death, eliminating the fungal infection .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase, which blocks cellular protein synthesis . This interaction inhibits the essential fungal enzyme Leucyl-tRNA synthetase, or LeuRS, which is required for protein synthesis and for the catalysis of ATP-dependent ligation of L-leucine to tRNA(Leu) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it not only slowed resistance occurrence of aminoglycosides but also reduced invasiveness of E.coli in combination with tobramycin .
Metabolic Pathways
This compound undergoes extensive metabolism. Metabolite profiling revealed trace levels of a sulfated-conjugate and a benzoic acid metabolite, consistent with the known biotransformation of this compound .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Tavaborole peut être synthétisé par une série de réactions chimiques impliquant des acides boroniques et des composés aromatiques fluorés. Une méthode courante implique la cyclisation du 5-fluoro-2-hydroxybenzaldéhyde avec de l'acide boronique dans des conditions spécifiques pour former la structure cyclique du benzoxaborole .
Méthodes de Production Industrielle : En milieu industriel, this compound est produit en utilisant des techniques d'homogénéisation à cisaillement élevé et d'ultrasonication pour créer des nanoparticules de lipides solides (SLN). Ces nanoparticules sont ensuite formulées en gels topiques pour une meilleure libération et une efficacité accrue .
Analyse Des Réactions Chimiques
Types de Réactions : Tavaborole subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier l'atome de bore au sein du composé.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes fluor ou hydroxyle, conduisant à la formation de nouveaux composés.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du benzoxaborole avec des propriétés antifongiques modifiées .
Comparaison Avec Des Composés Similaires
Ciclopirox: Another topical antifungal used for onychomycosis.
Efinaconazole: A topical antifungal with a similar mechanism of action.
Terbinafine: An oral and topical antifungal used for various fungal infections
Comparison: Tavaborole is unique due to its boron-based structure, which allows it to penetrate the nail more effectively than some other antifungals. Its mechanism of action, targeting leucyl-tRNA synthetase, is also distinct from other antifungals like terbinafine, which inhibits squalene epoxidase .
Propriétés
IUPAC Name |
5-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDNHWZDQTITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169888 | |
| Record name | Tavaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Freely soluble in ethanol, propylene glycol | |
| Record name | Tavaborole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase., The broad-spectrum benzoxaborole antifungal AN2690 /tavaborole/ blocks protein synthesis by inhibiting leucyl-tRNA synthetase (LeuRS) via a novel oxaborole tRNA trapping mechanism in the editing site. Herein, one set of resistance mutations is at Asp487 outside the LeuRS hydrolytic editing pocket, in a region of unknown function. It is located within a eukaryote/archaea specific insert I4, which forms part of a cap over a benzoxaborole-AMP that is bound in the LeuRS CP1 domain editing active site. Mutational and biochemical analysis at Asp487 identified a salt bridge between Asp487 and Arg316 in the hinge region of the I4 cap of yeast LeuRS that is critical for tRNA deacylation. We hypothesize that this electrostatic interaction stabilizes the cap during binding of the editing substrate for hydrolysis., The mechanism of action of tavaborole against susceptible fungi involves inhibition of fungal protein synthesis by inhibition of an aminoacyl-transfer ribonucleic acid (tRNA) synthetase (AARS). Tavaborole inhibits the editing domain of leucyl-tRNA synthetase and exhibits good relative selectivity for this fungal enzyme., Leucyl-tRNA synthetase (LeuRS) specifically links leucine to the 3' end of tRNA(leu) isoacceptors. The overall accuracy of the two-step aminoacylation reaction is enhanced by an editing domain that hydrolyzes mischarged tRNAs, notably ile-tRNA(leu). We present crystal structures of the editing domain from two eukaryotic cytosolic LeuRS: human and fungal pathogen Candida albicans. In comparison with previous structures of the editing domain from bacterial and archeal kingdoms, these structures show that the LeuRS editing domain has a conserved structural core containing the active site for hydrolysis, with distinct bacterial, archeal, or eukaryotic specific peripheral insertions. It was recently shown that the benzoxaborole antifungal compound AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-1,2-benzoxaborole) inhibits LeuRS by forming a covalent adduct with the 3' adenosine of tRNA(leu) at the editing site, thus locking the enzyme in an inactive conformation. To provide a structural basis for enhancing the specificity of these benzoxaborole antifungals, we determined the structure at 2.2 A resolution of the C. albicans editing domain in complex with a related compound, AN3018 (6-(ethylamino)-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol), using AMP as a surrogate for the 3' adenosine of tRNA(leu). The interactions between the AN3018-AMP adduct and C. albicans LeuRS are similar to those previously observed for bacterial LeuRS with the AN2690 adduct, with an additional hydrogen bond to the extra ethylamine group. However, compared to bacteria, eukaryotic cytosolic LeuRS editing domains contain an extra helix that closes over the active site, largely burying the adduct and providing additional direct and water-mediated contacts. Small differences between the human domain and the fungal domain could be exploited to enhance fungal specificity., Aminoacyl-transfer RNA (tRNA) synthetases, which catalyze the attachment of the correct amino acid to its corresponding tRNA during translation of the genetic code, are proven antimicrobial drug targets. We show that the broad-spectrum antifungal 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), in development for the treatment of onychomycosis, inhibits yeast cytoplasmic leucyl-tRNA synthetase by formation of a stable tRNA(Leu)-AN2690 adduct in the editing site of the enzyme. Adduct formation is mediated through the boron atom of AN2690 and the 2'- and 3'-oxygen atoms of tRNA's3'-terminal adenosine. The trapping of enzyme-bound tRNA(Leu) in the editing site prevents catalytic turnover, thus inhibiting synthesis of leucyl-tRNA(Leu) and consequentially blocking protein synthesis. This result establishes the editing site as a bona fide target for aminoacyl-tRNA synthetase inhibitors., A new class of antimicrobial benzoxaborole compounds was identified as a potent inhibitor of leucyl-tRNA synthetase (LeuRS) and therefore of protein synthesis. In a novel mechanism, AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) blocks fungal cytoplasmic LeuRS by covalently trapping tRNA(Leu) in the editing site of the enzyme's CP1 domain. However, some resistant mutation sites are located outside of the CP1 hydrolytic editing active site. Thus, their mode of action that undermines drug inhibition was not understood. A combination of X-ray crystallography, molecular dynamics, metadynamics, biochemical experiments, and mutational analysis of a distal benzoxaborole-resistant mutant uncovered a eukaryote-specific tyrosine "switch" that is critical to tRNA-dependent post-transfer editing. The tyrosine "switch" has three states that shift between interactions with a lysine and the 3'-hydroxyl of the tRNA terminus, to inhibit or promote post-transfer editing. The oxaborole's mechanism of action capitalizes upon one of these editing active site states. This tunable editing mechanism in eukaryotic and archaeal LeuRSs is proposed to facilitate precise quality control of aminoacylation fidelity. These mechanistic distinctions could also be capitalized upon for development of the benzoxaboroles as a broad spectrum antibacterial. | |
| Record name | Tavaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tavaborole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder | |
CAS No. |
174671-46-6 | |
| Record name | Tavaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174671-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tavaborole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174671466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tavaborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tavaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAVABOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K124A4EUQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tavaborole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tavaborole?
A: this compound exerts its antifungal activity by inhibiting the fungal leucyl-tRNA synthetase (LeuRS) enzyme. [] This enzyme plays a crucial role in fungal protein synthesis by attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, this compound disrupts protein synthesis, ultimately leading to fungal cell death. [, ]
Q2: How does this compound’s structure contribute to its nail penetration?
A: this compound is characterized by its low molecular weight and slight water solubility, both of which enhance its ability to penetrate the nail plate. [, ] Additionally, the boron atom in its structure plays a key role in facilitating nail penetration. [, ]
Q3: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C8H7BFO3 and a molecular weight of 194.0 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A: While specific spectroscopic data isn't detailed in the provided research, techniques like 1H NMR, 13C NMR, 11B NMR, and 19F NMR are commonly employed to characterize this compound and its derivatives. [, , ]
Q5: What types of fungi is this compound effective against?
A: this compound exhibits broad-spectrum antifungal activity against dermatophytes, yeasts, and molds. [, ]
Q6: What is the primary clinical indication for this compound?
A: this compound is primarily indicated for the topical treatment of toenail onychomycosis caused by the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes. [, , , , , ]
Q7: How does this compound compare to other topical treatments for onychomycosis?
A: In vitro and ex vivo studies have shown that this compound demonstrates superior nail penetration compared to Ciclopirox, another topical antifungal agent. [, , ] Clinical trials have also demonstrated that this compound is more effective than Ciclopirox in treating toenail onychomycosis. [, , , ]
Q8: Has this compound shown any potential for treating other fungal infections?
A: While primarily used for onychomycosis, recent research suggests this compound may have potential for treating other fungal infections, such as those caused by Paecilomyces lilacinus. [] Further studies are needed to confirm these initial findings.
Q9: Can this compound be used in pediatric patients?
A: A Phase 4 open-label study showed that this compound was well-tolerated in pediatric patients with onychomycosis, and the safety, pharmacokinetic, and efficacy profiles were comparable to those observed in adults. []
Q10: Is resistance to this compound a concern?
A: While rare, in vitro studies have reported the emergence of Trichophyton rubrum strains resistant to this compound. [] These resistant strains typically exhibit a 4- to 8-fold increase in the minimum inhibitory concentration (MIC) of the drug. []
Q11: Does cross-resistance exist between this compound and other antifungal agents?
A: The currently available research doesn't indicate cross-resistance between this compound and other antifungal classes. []
Q12: What strategies can improve this compound’s stability?
A: Formulating this compound as pharmaceutical cocrystals with compounds like p-aminobenzoic acid or salicylic acid has shown promise in enhancing its thermal, chemical, and hygroscopic stability. []
Q13: What is the safety profile of this compound?
A: this compound is generally well-tolerated with a favorable safety profile. [, , , ] Systemic absorption following topical application is limited, minimizing the risk of systemic adverse effects. [, ]
Q14: What are the most common adverse events associated with this compound?
A: The most common adverse events reported with this compound are localized reactions at the application site. [, ] These reactions are usually mild to moderate in severity and include ingrown toenail, exfoliation, erythema, and dermatitis. [, ]
Q15: Has this compound shown any carcinogenic potential in preclinical studies?
A: Two-year carcinogenicity studies in mice and rats revealed no evidence of this compound-related neoplasms. [] Based on these findings, this compound is considered non-carcinogenic. []
Q16: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A: Following topical application, this compound exhibits limited systemic absorption. [, ] Specific details regarding its distribution, metabolism, and excretion are limited in the provided research.
Q17: What analytical methods are used to quantify this compound?
A: Several analytical techniques are employed to quantify this compound in biological samples, including high-performance liquid chromatography (HPLC) coupled with UV detection (HPLC-UV). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)
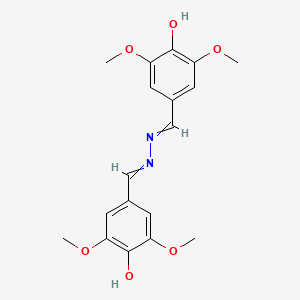
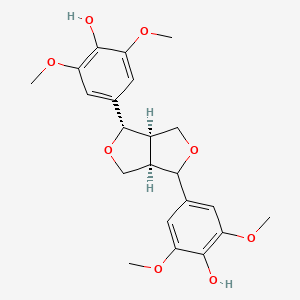

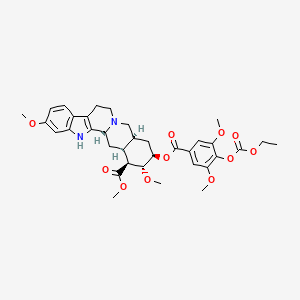
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

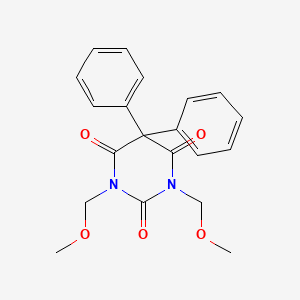
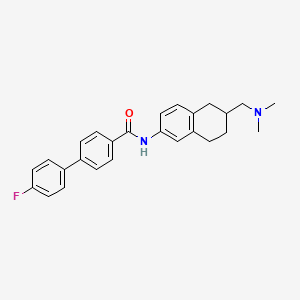
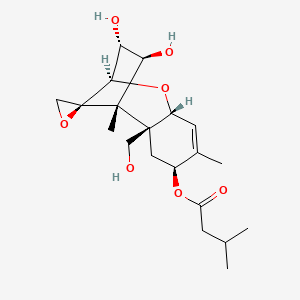
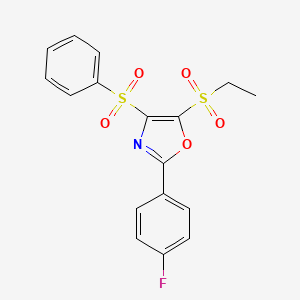
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

